molecular formula C34H42O19 B1665682 Catharticin CAS No. 39723-40-5

Catharticin

Cat. No. B1665682
CAS RN: 39723-40-5
M. Wt: 754.7 g/mol
InChI Key: MQMTVWHXCSRCER-BZPRNGGBSA-N
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Description

Alaternin is an anthraquinone that has shown to competitively inhibited PTP1B, and showed mixed-type inhibition against α-glucosidase.

properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O19/c1-11-20(37)24(41)26(43)33(49-11)52-30-21(38)12(2)48-32(28(30)45)47-10-18-22(39)25(42)27(44)34(51-18)53-31-23(40)19-16(36)8-15(46-3)9-17(19)50-29(31)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,30,32-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMTVWHXCSRCER-BZPRNGGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960327
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->6)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catharticin

CAS RN

39723-40-5
Record name Alaternin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039723405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->6)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catharticin
Reactant of Route 2
Catharticin
Reactant of Route 3
Catharticin
Reactant of Route 4
Catharticin
Reactant of Route 5
Catharticin
Reactant of Route 6
Catharticin

Citations

For This Compound
39
Citations
RD Schmid, P Varenne, R Paris - Tetrahedron, 1972 - Elsevier
… this seems questionable for perdeuteriomethylated catharticin, IVb. However, comparison of the mass spectra of kaempferol and the aglycone of catharticin (obtained by hydrolysis of …
Number of citations: 43 www.sciencedirect.com
I Riess-Maurer, H Wagner, A Lipták - Tetrahedron Letters, 1979 - Elsevier
… Catharticin Das Decaacetat des synth. Catharticins (2a … Catharticin lieferte einen Triisopropylidenpermethylather, das natiirliche Catharticin ein Di-IP-PM-Derivat. Demnach …
Number of citations: 2 www.sciencedirect.com
M Azizah, P Pripdeevech, T Thongkongkaew… - Antibiotics, 2020 - mdpi.com
… a cosine similarity score of 0.97, at m/z 771.2343 [M+H] + with a cosine similarity score of 0.94 and at m/z 741.2233 [M+H] + with a cosine similarity score of 0.90, which are catharticin or …
Number of citations: 21 www.mdpi.com
A Chabra, B Rahimi-Esboei, E Habibi, T Monadi… - Parasitology, 2019 - cambridge.org
Giardia lamblia (G. lamblia) is the most widely known protozoan parasite that causes human gastrointestinal infection worldwide. Some natural compounds exhibited pivotal effects …
Number of citations: 18 www.cambridge.org
H Wagner, S Bladt, EM Zgainski, H Wagner… - Plant Drug Analysis: A …, 1984 - Springer
… Higher concentrations of the flavonol glycosides: catharticin (rhamnocitrin… 6B) is due to the flavonol glycoside, catharticin. … rescent zone of catharticin is found in extracts of Frangulae and …
Number of citations: 4 link.springer.com
JY Lee, JS Kim, YS Kim, SS Kang - Chemical and Pharmaceutical …, 2013 - jstage.jst.go.jp
An investigation of the Korean medicinal plant Patrinia villosa (THUNB.) JUSS.(Valerianaceae) led to the isolation of two new flavonoid glycosides, patrivilosides 1 (1) and 2 (2), a new …
Number of citations: 18 www.jstage.jst.go.jp
AB Pomilio, EM Zallocchi - Journal of natural products, 1989 - ACS Publications
… and related trisaccharides and the comparison of these synthetic sugars with those of the natural glycosides showed that the trisaccharide of xanthorhamnins B and C and catharticin …
Number of citations: 11 pubs.acs.org
T SATAKE, K HORI, K KAMIYA, Y SAIKI… - Chemical and …, 1993 - jstage.jst.go.jp
… This compound is identical with catharticin isolated from Rhamnus catharticus, and also with alaternin from R. alatenus.” Compound 2 gave the molecular formula C35H42020. …
Number of citations: 22 www.jstage.jst.go.jp
H Wagner, M Ertan, O Seligmann - Phytochemistry, 1974 - Elsevier
From the fruits of Rhamnus petiolaris two new flavonol-3-O-triosides were isolated and identified as rhamnazin-3-O-[α-l-rhamnopyranosyl (1 → 4)-α-l-rhamnopyranosyl (1 → 6)]-β-d-…
Number of citations: 27 www.sciencedirect.com
D Šamec, D Kremer, J Grúz, R Jurišić Grubešić… - Croatica Chemica …, 2012 - hrcak.srce.hr
… cathartica contain anthraquinone derivates, especially frangulin and glucofrangulin and flavonols (catharticin, kaempferol and quercetin), as well as bitter substances.Locatelli et al.…
Number of citations: 4 hrcak.srce.hr

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